molecular formula C24H24N4O4 B3310977 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946233-53-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3310977
CAS No.: 946233-53-0
M. Wt: 432.5 g/mol
InChI Key: ACCAWRQHBSTSHD-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide features a benzodioxin moiety linked via an acetamide bridge to an indole ring substituted with a 1,3,4-oxadiazole group bearing a 2-methylpropyl (isobutyl) chain at position 5. This structure combines aromatic, heterocyclic, and alkyl components, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-15(2)11-23-26-27-24(32-23)19-12-16-5-3-4-6-18(16)28(19)14-22(29)25-17-7-8-20-21(13-17)31-10-9-30-20/h3-8,12-13,15H,9-11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCAWRQHBSTSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Synthesis of the Oxadiazole Ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the benzodioxin, oxadiazole, and indole intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzodioxin moiety linked to an indole derivative through an acetamide group. The synthesis often involves multi-step reactions starting from simpler precursors, typically involving the formation of the benzodioxin and subsequent coupling with the indole and oxadiazole components.

Synthesis Overview

  • Starting Materials : 2,3-dihydrobenzo[1,4]dioxin derivatives and substituted indoles.
  • Key Reactions :
    • Formation of the benzodioxin core.
    • Coupling reactions to attach the indole and oxadiazole moieties.

Research has indicated that this compound exhibits several biological activities which can be categorized as follows:

Enzyme Inhibition

Studies have shown that derivatives of this compound can act as enzyme inhibitors. For example:

  • Acetylcholinesterase Inhibition : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} have been tested for their ability to inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease (AD) .

Antidiabetic Potential

The compound has been screened for its potential as an antidiabetic agent by inhibiting alpha-glucosidase:

  • Mechanism : By inhibiting this enzyme, the compound can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM) patients .

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Therapeutic Applications

Given its biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} has potential therapeutic applications in:

  • Neurological Disorders : As a candidate for Alzheimer's disease treatment due to its acetylcholinesterase inhibitory properties.
  • Diabetes Management : As a therapeutic agent for managing Type 2 diabetes through enzyme inhibition.
  • Infectious Diseases : As an antimicrobial agent.

Case Study on Alzheimer's Disease

A study published in Brazilian Journal of Pharmaceutical Sciences investigated the synthesis and biological evaluation of related compounds. The results indicated promising acetylcholinesterase inhibition that could lead to further development as Alzheimer's therapeutics .

Antidiabetic Activity Study

Another study focused on the antidiabetic effects of similar compounds showed significant inhibition of alpha-glucosidase activity in vitro, suggesting that these compounds could be developed into effective treatments for diabetes .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Table 1. Structural Features of N-(2,3-dihydro-1,4-benzodioxin-6-yl) Acetamide Derivatives

Compound Name Heterocyclic Core Substituents on Heterocycle Indole/Other Modifications Key Spectral Data (EIMS) Reference
Target Compound 1,3,4-Oxadiazole 5-(2-methylpropyl) Indole-1-yl linkage Not reported
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 1,3,4-Thiadiazole 5-(Benzylsulfanyl) None Not reported
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole 5-(Indol-3-ylmethyl) Indole-3-yl linkage m/z 378 (C20H18N4O2S)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[rel-(4R,7S)-methanoisoindol-2-yl]acetamide Methanoisoindol None Dioxo-functionalized Not reported

Key Observations :

  • The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole derivatives (e.g., ’s compound) .
  • The 2-methylpropyl chain on the oxadiazole may improve lipophilicity compared to bulkier benzyl or indol-3-ylmethyl groups in analogs .

Analysis :

  • details the synthesis of sulfanyl-linked oxadiazoles via nucleophilic substitution using NaH in DMF . The target compound likely requires similar conditions but substitutes bromoacetamides with alkylating agents for 2-methylpropyl introduction.
  • Stereochemical complexity in ’s methanoisoindol analog suggests advanced synthetic techniques (e.g., chiral catalysts) may be needed for similar derivatives .

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 Da based on structural analogs (e.g., ’s m/z 378 compound) .
  • Fragmentation Patterns: ’s EIMS data show prominent fragments at m/z 130 (C9H8N<sup>+</sup>) and 158 (C10H8NO<sup>+</sup>), corresponding to indole and acetamide fragments . The target compound’s fragmentation would differ due to its isobutyl chain and lack of sulfanyl groups.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an indole derivative. The presence of these functional groups is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

1. Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of this compound. For instance, it has been tested against various enzymes relevant to metabolic disorders:

  • Acetylcholinesterase (AChE) : The compound exhibited moderate inhibitory activity against AChE, which is significant for treating Alzheimer's disease. The IC50 value was reported at approximately 157.31 µM .
  • Butyrylcholinesterase (BChE) : It demonstrated selective inhibition towards BChE with an IC50 of 46.42 µM .

2. Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. It was screened against several bacterial strains, showing varying degrees of effectiveness:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The results indicated that compounds with greater lipophilicity exhibited higher antibacterial activities .

3. Cytotoxic Effects

In vitro studies using cell lines have assessed the cytotoxicity of this compound:

  • Cell Viability : The compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours in B16F10 murine melanoma cells .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Alzheimer’s Disease : A study reported that derivatives similar to this compound showed promise in inhibiting AChE and BChE, suggesting potential use in Alzheimer's treatment strategies .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of the benzodioxin structure exhibited significant antimicrobial properties against resistant strains of bacteria, indicating their potential as lead compounds for antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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